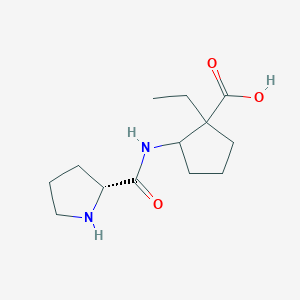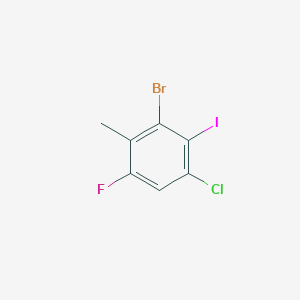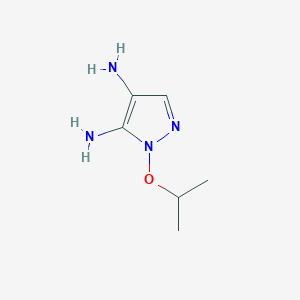
2-Chloro-6-hydrazinylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-hydrazinylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydrazine group at the 6-position on the nicotinic acid ring. Nicotinic acid derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinylnicotinic acid typically involves the chlorination of nicotinic acid followed by the introduction of the hydrazine group. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow production systems to enhance efficiency and reduce waste. These systems typically include reaction modules for amidation reactions, post-treatment modules for separation and concentration, and mother liquor separation modules to recycle reactants .
化学反应分析
Types of Reactions
2-Chloro-6-hydrazinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted nicotinic acid derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-6-hydrazinylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
2-Chloronicotinic acid: Lacks the hydrazine group but shares the chlorine substitution.
6-Hydrazinonicotinic acid: Similar structure but without the chlorine atom.
2-Aminonicotinic acid: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Chloro-6-hydrazinylnicotinic acid is unique due to the presence of both the chlorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs .
属性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
2-chloro-6-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(6(11)12)1-2-4(9-5)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
InChI 键 |
SMRRGDSEHLYPBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


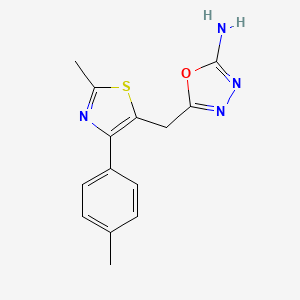
![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)


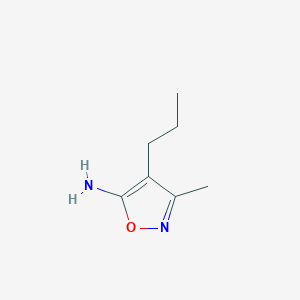
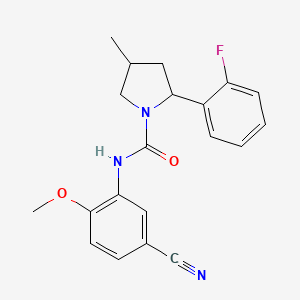
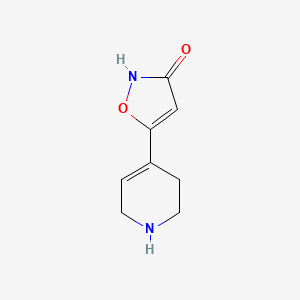
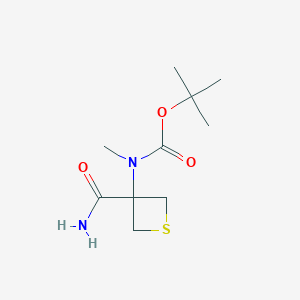
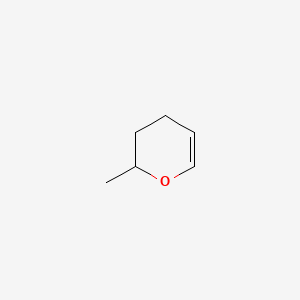

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
